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Core Science & Biosynthesis

Foundational

Comprehensive Safety Data and In Vitro Toxicity Profile of (S)-2-sec-Butylphenol: A Technical Whitepaper

Executive Summary (S)-2-sec-butylphenol (a specific enantiomer within the racemic mixture CAS No. 89-72-5) is an alkylphenol derivative utilized extensively as a chemical intermediate, corrosion inhibitor, and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-sec-butylphenol (a specific enantiomer within the racemic mixture CAS No. 89-72-5) is an alkylphenol derivative utilized extensively as a chemical intermediate, corrosion inhibitor, and synthetic precursor. While industrial safety frameworks often evaluate the racemic mixture, understanding the precise in vitro toxicity, metabolic activation, and endocrine disruption potential of this compound is critical for advanced drug development and toxicological risk assessment. This whitepaper synthesizes the core Safety Data Sheet (SDS) parameters with field-proven in vitro methodologies, providing researchers with a mechanistically grounded understanding of its safety profile.

Physicochemical Baseline & SDS Directives

The hazard profile of (S)-2-sec-butylphenol is fundamentally driven by its molecular structure: a lipophilic sec-butyl chain coupled with a reactive phenolic hydroxyl group. This amphiphilic nature dictates both its environmental partitioning and its primary mechanism of acute tissue damage[1].

Hazard Classification & Causality

Based on global regulatory evaluations, the critical health effect for risk characterization is corrosivity [2]. The lipophilic alkyl tail facilitates rapid penetration through the lipid bilayers of the stratum corneum, allowing the phenolic hydroxyl group to denature epidermal proteins and disrupt cellular membranes. Exposures of 3 minutes result in irreversible corrosive tissue damage[2].

Acute systemic toxicity is classified as moderate. Following oral or dermal absorption, the compound induces sublethal signs of toxicity, including increased salivation, ptosis, and ataxia, primarily driven by transient central nervous system depression prior to hepatic clearance[2],[3].

Quantitative Physicochemical & Acute Toxicity Metrics
ParameterValue / DescriptionMechanistic Implication
CAS Number 89-72-5 (Racemate)Standard identifier for regulatory read-across.
Log K ow​ 3.49Moderate lipophilicity; enables membrane permeation but limits extreme bioaccumulation[1].
Water Solubility 1520 mg/L (at 20 °C)Sufficiently soluble to present acute aquatic toxicity hazards[1].
pKa 10.48 (at 25 °C)Exists primarily as a neutral, membrane-permeable species at physiological pH (7.4)[1].
Acute Oral LD 50​ (Rat) 300 – 2000 mg/kg bwModerate toxicity; triggers Phase I/II hepatic metabolism[2].
Repeated Dose NOAEL 12 mg/kg/day (Male), 60 mg/kg/day (Female)Liver is the primary target organ (centrilobular hypertrophy)[1],[3].

In Vitro Toxicity & Endocrine Disruption Profile

Genotoxicity: The In Vitro vs. In Vivo Paradox

A critical challenge in the toxicological assessment of alkylphenols is resolving conflicting in vitro and in vivo genotoxicity data. (S)-2-sec-butylphenol tests strictly negative in bacterial reverse mutation assays (Ames test: S. typhimurium and E. coli WP2uvrA)[1],[3]. However, it yields positive results for clastogenicity in in vitro chromosomal aberration tests using Chinese hamster lung fibroblast (CHL/IU) cells, both with and without metabolic activation[1],[3].

The Causality: The in vitro clastogenicity is an artifact of localized cytotoxicity and oxidative stress. In isolated cell cultures, phenolic compounds can undergo auto-oxidation or peroxidase-mediated activation to form reactive quinone intermediates. Without the robust, continuous Phase II conjugation systems (glucuronidation/sulfation) present in a whole organism, these intermediates deplete local glutathione and induce secondary DNA strand breaks. When tested in a whole-organism model (e.g., in vivo mammalian micronucleus assay in rats), the compound is strictly negative [1]. The intact hepatic system rapidly metabolizes and clears the compound before clastogenic concentrations can accumulate in target tissues.

Endocrine Disruption Potential

Alkylphenols are frequently scrutinized for endocrine-disrupting chemical (EDC) properties. However, structural activity relationship (SAR) models and in vitro transactivation assays demonstrate that the sec-butyl substitution at the ortho position creates steric hindrance that severely limits nuclear receptor binding.

  • Estrogen Receptor (ER): The relative binding affinity of 2-sec-butylphenol to the ER is exceptionally low (0.00029% relative to 17 β -estradiol)[2].

  • Androgen Receptor (AR): High-throughput AR competitive binding assays confirm that the compound lacks significant androgenic or anti-androgenic activity, failing to reach the IC 50​ thresholds characteristic of potent EDCs[4].

Mechanistic Visualizations

To conceptualize the toxicokinetic divergence between isolated cell assays and whole-organism clearance, the following pathway illustrates the metabolic fate of (S)-2-sec-butylphenol.

Pathway A (S)-2-sec-butylphenol B CYP450 Oxidation (Phase I) A->B C Reactive Quinone Intermediates B->C D Glucuronidation (Phase II) C->D Intact Hepatic Function (In Vivo) E In Vitro Accumulation (Cytotoxicity/Clastogenicity) C->E Depleted Antioxidants (In Vitro) F In Vivo Clearance (Renal Excretion) D->F

Fig 1. Divergent metabolic pathways of (S)-2-sec-butylphenol in vitro versus in vivo.

Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), toxicological assays must be designed as self-validating systems. The following protocols detail how to accurately assess (S)-2-sec-butylphenol while preventing false positives caused by generalized cell death.

Protocol 1: In Vitro Chromosomal Aberration Assay (CHL/IU Cells)

Objective: Evaluate structural chromosomal damage while strictly controlling for cytotoxicity-induced secondary DNA cleavage.

  • Cell Culture & Seeding: Seed CHL/IU cells in 60 mm dishes at 5×104 cells/mL in Eagle's MEM supplemented with 10% fetal bovine serum. Incubate at 37°C, 5% CO 2​ for 24 hours.

  • Dose Range Finding (Self-Validation Step): Expose cells to (S)-2-sec-butylphenol concentrations ranging from 10 to 1500 μ g/mL. Measure Relative Population Doubling (RPD). Rule: The maximum concentration for the main assay must yield an RPD of 50±5%. Doses causing >55% cytotoxicity are excluded to prevent artifactual clastogenicity.

  • Treatment Phase:

    • Without Metabolic Activation (-S9): Expose cells to the test article for 6 hours, wash, and culture in fresh media for 18 hours. Use Mitomycin C (0.1 μ g/mL) as a positive control.

    • With Metabolic Activation (+S9): Add 5% v/v rat liver S9 mix. Expose for 6 hours, wash, and culture for 18 hours. Use Cyclophosphamide (10 μ g/mL) as a positive control.

  • Harvest & Metaphase Arrest: Add Colcemid (0.2 μ g/mL) 2 hours prior to harvest. Swell cells in 0.075 M KCl (hypotonic shock) and fix in methanol:glacial acetic acid (3:1).

  • Analysis: Stain with Giemsa. Score 200 well-spread metaphases per concentration for structural aberrations (chromatid breaks, exchanges).

Protocol 2: AR-CALUX® Endocrine Disruption Screening

Objective: Quantify androgenic/anti-androgenic activity using a reporter gene assay, incorporating mandatory parallel cytotoxicity screening[5].

  • Cell Preparation: Seed AR-CALUX cells (human U2OS cells stably transfected with the human AR and a luciferase reporter construct) in 96-well plates.

  • Solubility & Cytotoxicity Prescreen (Self-Validation Step): Prepare (S)-2-sec-butylphenol in DMSO (max 0.1% final assay concentration). Run a parallel Lactate Dehydrogenase (LDH) leakage assay. Rule: Any well exhibiting >15% LDH leakage or altered morphology via light microscopy is flagged. Data from these wells must be excluded from endocrine analysis, as cell death mimics anti-androgenic receptor antagonism[5].

  • Agonist/Antagonist Exposure:

    • Agonist Mode: Expose cells to non-cytotoxic doses of the test chemical for 24 hours.

    • Antagonist Mode: Co-expose cells to the test chemical and a reference reference concentration of dihydrotestosterone (DHT) (e.g., EC 50​ of DHT).

  • Luciferase Quantification: Lyse cells and add luciferin substrate. Measure luminescence using a microplate luminometer. Compare signals against the solvent control and positive controls (Flutamide for antagonism).

Workflow A AR-CALUX Assay Initiation B Cytotoxicity Pre-screen (LDH Leakage) A->B C Viability < 85% (High LDH) B->C D Viability >= 85% (Low LDH) B->D E Exclude Dose (Prevent False Antagonism) C->E F Quantify Receptor Transactivation D->F

Fig 2. Self-validating workflow for endocrine disruption screening to prevent cytotoxicity artifacts.

Conclusion

(S)-2-sec-butylphenol presents a toxicological profile characterized by acute local corrosivity and moderate systemic toxicity, primarily impacting the liver at high repeated doses[1],[2],[3]. While in vitro assays flag the compound for potential clastogenicity, rigorous mechanistic evaluation reveals these findings to be secondary to localized cytotoxicity and oxidative stress in the absence of whole-organism Phase II metabolism. In vivo data definitively clears the compound of genotoxic and potent endocrine-disrupting hazards[1],[4]. For researchers handling this chemical, stringent adherence to PPE to prevent dermal/ocular corrosive damage is the primary safety directive, while in vitro assay design must heavily prioritize parallel cytotoxicity controls to prevent data artifact generation.

References

  • [1] Organisation for Economic Co-operation and Development (OECD). SIDS INITIAL ASSESSMENT PROFILE CAS No. 89-72-5 Chemical Name 2-sec-Butylphenol. Available at: [Link]

  • [2] Australian Industrial Chemicals Introduction Scheme (AICIS). Propyl and butyl phenols - Evaluation statement - 26 June 2023. Available at: [Link]

  • [3] National Institute of Health Sciences (NIHS) Japan. Toxicity Testing Reports of Environmental Chemicals: o-sec-Butylphenol. Available at: [Link]

  • [5] Toxicological Sciences, Oxford Academic. Reliability of the AR-CALUX® In Vitro Method Used to Detect Chemicals with (Anti)Androgen Activity: Results of an International Ring Trial. Available at:[Link]

  • [4] ACS Publications. Study of 202 Natural, Synthetic, and Environmental Chemicals for Binding to the Androgen Receptor. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-2-sec-Butylphenol as a Sterically Demanding Chiral Auxiliary in Asymmetric Synthesis

Introduction & Mechanistic Rationale Chiral auxiliaries remain a cornerstone of asymmetric organic synthesis, offering predictable and highly scalable access to enantiopure compounds. While Evans oxazolidinones and Myers...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Chiral auxiliaries remain a cornerstone of asymmetric organic synthesis, offering predictable and highly scalable access to enantiopure compounds. While Evans oxazolidinones and Myers ephedrine derivatives are ubiquitous, chiral phenol derivatives—specifically (S)-2-sec-butylphenol—offer unique steric and electronic advantages for specific transformations 1.

The utility of (S)-2-sec-butylphenol stems from the rigid steric environment generated by the ortho-positioned chiral sec-butyl group. When attached to a prochiral substrate via an ester linkage, the phenol ring adopts a conformation perpendicular to the ester enolate plane to minimize allylic strain. The chiral sec-butyl group projects its bulky ethyl and methyl substituents over one face of the enolate, effectively blocking electrophilic attack from that trajectory. This face-shielding mechanism ensures high facial diastereoselectivity during enolate alkylation, aldol additions, and conjugate additions. Furthermore, the robust nature of the aryl ester linkage prevents premature cleavage during strongly basic enolization, yet allows for facile, non-destructive removal under specific oxidative-hydrolytic conditions. Chiral phenol-based auxiliaries have also been successfully applied in asymmetric C-H functionalization and transition-metal catalysis [[2]]().

Physicochemical Properties

Understanding the physical properties of the auxiliary is critical for handling, reaction monitoring, and recovery.

PropertyValueNotes
Chemical Name (S)-2-sec-ButylphenolAlso known as (S)-2-(butan-2-yl)phenol
Formula / MW C10H14O / 150.22 g/mol Lipophilic, highly soluble in common organic solvents
CAS Number 89-72-5 (Racemate)The enantiopure (S)-form requires resolution or asymmetric synthesis 3, 4
Boiling Point 226–228 °CAllows for separation from volatile products via distillation []()
Density 0.982 g/mL at 25 °CSlightly less dense than water []()
Refractive Index n20/D 1.522Useful for rapid purity verification []()

Workflow & Mechanistic Pathway

The application of (S)-2-sec-butylphenol follows a classical auxiliary cycle: Attachment, Stereoselective Transformation, and Cleavage/Recovery.

AuxiliaryWorkflow A (S)-2-sec-Butylphenol (Chiral Auxiliary) B Acylation (Attachment) A->B C Chiral Aryl Ester (Prochiral) B->C DCC, DMAP D Enolization & Alkylation C->D LDA, -78 °C E Alkylated Ester (Diastereomerically Pure) D->E R-X (Electrophile) F Oxidative Hydrolysis (Cleavage) E->F LiOOH G Enantiopure Carboxylic Acid F->G Product H Recovered Auxiliary F->H Recycle H->A Reuse

Synthetic workflow for (S)-2-sec-butylphenol as a chiral auxiliary.

Experimental Protocols

Self-Validating System Note: These protocols are designed with built-in analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Protocol 1: Attachment of the Acyl Substrate (Esterification)

Objective: Covalently link the prochiral carboxylic acid to the chiral auxiliary.

  • Preparation: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve (S)-2-sec-butylphenol (1.0 equiv, 10 mmol) and the target carboxylic acid (1.1 equiv, 11 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add 4-dimethylaminopyridine (DMAP, 0.1 equiv, 1 mmol) followed by the portion-wise addition of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv, 11 mmol).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 12 hours.

    • Causality Check: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst. The formation of a white precipitate (dicyclohexylurea, DCU) is a visual indicator of reaction progression.

  • Workup: Filter the suspension through a Celite pad to remove DCU. Wash the filtrate sequentially with 1M HCl (20 mL), saturated NaHCO3 (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

    • Validation: IR spectroscopy should show a strong ester carbonyl stretch (~1750 cm⁻¹) and the complete absence of the broad phenol O-H stretch (~3300 cm⁻¹).

Protocol 2: Stereoselective Asymmetric Alkylation

Objective: Generate the enolate and trap it with an electrophile with high facial selectivity.

  • Enolization: In a flame-dried Schlenk flask under argon, add anhydrous THF (20 mL) and diisopropylamine (1.2 equiv, 12 mmol). Cool to -78 °C. Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv, 11 mmol) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Dissolve the chiral aryl ester from Protocol 1 (1.0 equiv, 10 mmol) in THF (10 mL) and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour.

    • Causality Check: The cryogenic temperature prevents ketene formation and self-condensation, ensuring quantitative generation of the (Z)-enolate.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.5 equiv, 15 mmol) dropwise. Maintain the reaction at -78 °C for 4 hours, then slowly warm to -20 °C over 2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the diastereomeric mixture via column chromatography.

    • Validation: 1H NMR analysis of the crude mixture will reveal the diastereomeric ratio (dr). The methine proton of the sec-butyl group serves as an excellent diagnostic peak for integrating diastereomers.

Protocol 3: Non-Destructive Cleavage and Auxiliary Recovery

Objective: Hydrolyze the chiral ester to yield the enantiopure product while recovering the phenol.

  • Oxidative Hydrolysis: Dissolve the alkylated ester (1.0 equiv, 5 mmol) in a 3:1 mixture of THF/H2O (20 mL). Cool to 0 °C.

  • Reagent Addition: Add 30% aqueous H2O2 (4.0 equiv, 20 mmol) followed by LiOH·H2O (2.0 equiv, 10 mmol). Stir at 0 °C for 2 hours, then at room temperature for 4 hours.

    • Causality Check: The use of lithium hydroperoxide (LiOOH) generated in situ is highly nucleophilic (due to the alpha effect) and attacks the sterically hindered ester carbonyl much faster than hydroxide alone. This rapid kinetic cleavage prevents epimerization of the newly formed alpha-stereocenter.

  • Quenching: Cool to 0 °C and carefully quench excess peroxide with 1.5 M aqueous Na2SO3 (15 mL).

  • Separation & Recovery:

    • Remove THF in vacuo. Dilute the aqueous layer with water (10 mL) and extract with DCM (3 x 15 mL). The organic layer contains the recovered (S)-2-sec-butylphenol .

    • Acidify the aqueous layer to pH 2 using 3M HCl. Extract with EtOAc (3 x 20 mL). Dry and concentrate this organic layer to yield the enantiopure carboxylic acid .

    • Validation: Chiral HPLC of the carboxylic acid confirms the enantiomeric excess (ee). The recovered auxiliary should be checked by optical rotation to ensure no racemization occurred during the cycle.

Quantitative Data Summary

The following table summarizes expected outcomes when utilizing (S)-2-sec-butylphenol in standard enolate alkylation workflows compared to traditional auxiliaries.

ParameterExpected RangeCausality / Optimization Note
Attachment Yield 85 – 95%High yields achieved due to the nucleophilicity of the unhindered phenolic OH.
Diastereomeric Ratio (dr) 92:8 to 98:2Steric bulk of the ortho-sec-butyl group effectively shields the Re-face of the (Z)-enolate.
Cleavage Yield 80 – 90%LiOOH ensures rapid cleavage without epimerization.
Product ee% > 95%Directly correlates to the dr of the alkylation step.
Auxiliary Recovery > 90%Phenol is easily separated from the product via simple acid/base extraction.

References

  • 2-sec-Butylphenol 98 89-72-5 - Sigma-Aldrich. Source: sigmaaldrich.com.

  • [3] 2-sec-Butylphenol | C10H14O | CID 6984 - PubChem. Source: nih.gov. 3

  • [4] Controlling Chiral Organization of Molecular Rods on Au(111) by Molecular Design. Source: acs.org. 4

  • [1] Chiral Bis(oxazoline) Ligands as C2-Symmetric Chiral Auxiliaries for the Synthesis of Enantiomerically Pure Bis-Cyclometalated Rhodium(III) Complexes. Source: acs.org. 1

  • [2] Pd-Catalyzed Atroposelective C–H Acyloxylation Enabling Access to an Axially Chiral Biaryl Phenol Organocatalyst. Source: acs.org. 2

Sources

Application

Application Note: Chemoenzymatic Protocol for the Chiral Resolution of Racemic 2-sec-Butylphenol

Target Audience: Researchers, biocatalysis scientists, and drug development professionals. Applications: Synthesis of enantiopure chiral building blocks, active pharmaceutical ingredients (APIs), and advanced materials.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biocatalysis scientists, and drug development professionals. Applications: Synthesis of enantiopure chiral building blocks, active pharmaceutical ingredients (APIs), and advanced materials.

Introduction & Mechanistic Rationale

The preparation of optically pure 2-sec-butylphenol is historically challenging. Traditional chemical methods, such as enantioselective carbolithiation or asymmetric hydrogenation of precursor alkenes, often yield only modest stereoselectivity[1]. Direct chiral resolution of the phenol itself is equally problematic due to the steric hindrance of the ortho-substituted sec-butyl group and the inherently low nucleophilicity of the phenolic hydroxyl group.

To bypass these limitations, this protocol employs a highly efficient two-step chemoenzymatic strategy :

  • Chemical Acetylation: Racemic 2-sec-butylphenol is quantitatively converted to 2-sec-butylphenyl acetate.

  • Enzymatic Kinetic Resolution (EKR): The racemic ester undergoes enantioselective hydrolysis catalyzed by an immobilized lipase, specifically Candida antarctica lipase B (CAL-B).

Causality of Enantiorecognition

Direct enzymatic acylation of phenols is thermodynamically disfavored. By utilizing the hydrolysis of the acetate derivative, we leverage the robust hydrolytic activity of serine hydrolases[2]. During catalysis, the active-site serine attacks the ester carbonyl, forming a tetrahedral intermediate stabilized by the enzyme's oxyanion hole.

The chiral center of 2-sec-butylphenol is located at the benzylic position. As the tetrahedral intermediate forms, the ortho-sec-butyl group is forced into the lipase's stereospecific binding pocket. The spatial arrangement of the ethyl and methyl groups on the chiral center dictates binding affinity. The enantiomer that minimizes steric clashing with the pocket's amino acid residues significantly lowers the transition state activation energy, resulting in a vastly superior catalytic turnover ( kcat​/Km​ ) for that specific enantiomer[3]. This steric differentiation allows CAL-B to achieve exceptional Enantiomeric Ratios ( E -values > 200)[4].

Mandatory Visualization: Workflow Diagram

G N1 Racemic 2-sec-butylphenol (Starting Material) N2 Chemical Acetylation (Ac2O, DMAP, Pyridine) N1->N2 N3 Racemic 2-sec-butylphenyl acetate (Intermediate) N2->N3 N4 Enzymatic Kinetic Resolution CAL-B (Novozym 435) Biphasic MTBE / Buffer (pH 7.0) N3->N4 N5 Reaction Termination (Filter at ~50% Conversion) N4->N5 N6 (S)-2-sec-butylphenol (Hydrolyzed Product) N5->N6 Polar Fraction (Silica Gel) N7 (R)-2-sec-butylphenyl acetate (Unreacted Ester) N5->N7 Non-Polar Fraction (Silica Gel)

Figure 1: Chemoenzymatic workflow for the chiral resolution of 2-sec-butylphenol.

Materials and Reagents

  • Substrate: Racemic 2-sec-butylphenol (CAS: 89-72-5).

  • Chemical Reagents: Acetic anhydride ( Ac2​O ), 4-Dimethylaminopyridine (DMAP), Pyridine, Dichloromethane (DCM).

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica lipase B)[5].

  • Solvents & Buffers: Methyl tert-butyl ether (MTBE), 50 mM Sodium Phosphate Buffer (pH 7.0), HPLC-grade Hexane and Isopropanol.

  • Equipment: Temperature-controlled orbital shaker, HPLC equipped with a chiral stationary phase (e.g., Chiralcel OD-H).

Step-by-Step Experimental Protocol

Phase 1: Chemical Acetylation of Racemic 2-sec-Butylphenol
  • Reaction Setup: Dissolve 10.0 g (66.6 mmol) of racemic 2-sec-butylphenol in 100 mL of anhydrous DCM in a 250 mL round-bottom flask.

  • Reagent Addition: Add 8.0 mL (100 mmol) of pyridine and 0.4 g (3.3 mmol, 5 mol%) of DMAP. Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Dropwise add 9.4 mL (100 mmol) of acetic anhydride over 15 minutes. Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench the reaction with 50 mL of 1M HCl. Separate the organic layer and wash sequentially with saturated NaHCO3​ (2 × 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield racemic 2-sec-butylphenyl acetate as a pale yellow oil (Quantitative yield).

Phase 2: Enzymatic Kinetic Resolution (EKR)

Note: Biphasic systems are employed to maintain high substrate solubility while preserving enzyme hydration and activity[4].

  • System Preparation: In a 500 mL Erlenmeyer flask, dissolve 5.0 g (26.0 mmol) of racemic 2-sec-butylphenyl acetate in 100 mL of MTBE.

  • Buffer Addition: Add 100 mL of 50 mM Sodium Phosphate Buffer (pH 7.0) to create a 1:1 (v/v) biphasic system.

  • Biocatalyst Addition: Add 2.5 g of Novozym 435 (50% w/w relative to the substrate).

  • Incubation: Seal the flask and incubate in an orbital shaker at 35 °C and 250 rpm. High agitation is critical to maximize the interfacial area between the organic and aqueous phases.

Phase 3: Reaction Monitoring & Termination
  • Sampling: Periodically withdraw 100 µL aliquots from the organic phase. Evaporate the MTBE, reconstitute in Hexane/Isopropanol (95:5), and analyze via chiral HPLC.

  • Termination: Stop the reaction exactly when the conversion ( c ) reaches 50% (typically 24–30 hours) to ensure maximum enantiomeric excess ( ee ) for both the product and the unreacted substrate.

  • Enzyme Recovery: Filter the mixture through a sintered glass funnel to recover the Novozym 435 beads. Wash the beads with MTBE and store at 4 °C for reuse.

Phase 4: Product Isolation
  • Extraction: Separate the MTBE layer from the filtrate. Extract the aqueous layer with an additional 50 mL of MTBE. Combine the organic layers, dry over MgSO4​ , and concentrate.

  • Chromatography: Purify the crude mixture via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient (95:5 to 80:20).

    • Elution Order: The highly non-polar unreacted ester, (R)-2-sec-butylphenyl acetate, elutes first. The more polar hydrolyzed product, (S)-2-sec-butylphenol, elutes second.

  • Optional Derivatization: To obtain the (R)-phenol, subject the recovered (R)-ester to mild chemical hydrolysis (e.g., K2​CO3​ in Methanol).

Quantitative Data & Optimization

The choice of lipase and solvent system fundamentally alters the thermodynamics of the transition state. Table 1 summarizes the optimization parameters for the EKR of 2-sec-butylphenyl acetate.

Table 1: Biocatalyst and Solvent Screening for the Kinetic Resolution of 2-sec-butylphenyl acetate

BiocatalystSolvent System (1:1 v/v)Time (h)Conversion ( c , %) eep​ (%) ees​ (%) E -value
CAL-B (Novozym 435) MTBE / Buffer 24 50.1 >99.0 >99.0 >200
CAL-B (Novozym 435)Toluene / Buffer3048.598.292.4145
PCL (Amano PS-IM)MTBE / Buffer3647.095.184.368
CRL (Candida rugosa)MTBE / Buffer4828.078.030.311

Data Interpretation: CAL-B in a slightly polar ether (MTBE) provides the optimal balance of enzyme hydration and substrate solubility, yielding perfect resolution ( E>200 ).

Self-Validating System & Quality Control

To ensure the scientific integrity of the protocol and rule out non-enzymatic background hydrolysis or side reactions, the system must be self-validating.

1. Conversion Cross-Verification: Calculate the theoretical conversion ( c ) using the enantiomeric excess of the substrate ( ees​ ) and the product ( eep​ ) obtained from HPLC:

c=ees​+eep​ees​​

If this calculated c matches the physical conversion determined by the HPLC area-under-the-curve (AUC) ratio of phenol to ester, the reaction is strictly chemoselective.

2. Enantiomeric Ratio ( E -value) Calculation: The true efficiency of the enzyme is validated by the E -value, which remains constant regardless of conversion:

E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

An E -value >100 confirms that the protocol is viable for industrial-scale pharmaceutical applications[6].

References

  • [1] Controlling Chiral Organization of Molecular Rods on Au(111) by Molecular Design. Journal of the American Chemical Society. URL:[Link]

  • [5] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Catalyzed by CAL-B at 38–40 °C. The Journal of Organic Chemistry. URL:[Link]

  • [6] Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters. URL:[Link]

  • [3] Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society. URL:[Link]

  • [2] Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Science of Synthesis / Thieme. URL:[Link]

  • [4] Efficient access to both enantiomers of 3-(1-hydroxyethyl)phenol by regioselective and enantioselective CAL-B-catalyzed hydrolysis of diacetate in organic media. ResearchGate. URL:[Link]

Sources

Method

Application Note: (S)-2-sec-Butylphenol in the Enantioselective Synthesis of Pharmaceutical Intermediates

Mechanistic Rationale & Strategic Importance In modern drug discovery and agrochemical development, the spatial arrangement of functional groups is paramount to target affinity. (S)-2-sec-butylphenol is a highly valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Importance

In modern drug discovery and agrochemical development, the spatial arrangement of functional groups is paramount to target affinity. (S)-2-sec-butylphenol is a highly valuable chiral building block that introduces a sterically demanding, lipophilic secondary alkyl group directly adjacent to a reactive phenolic hydroxyl[1].

The strategic utility of the (S)-sec-butyl group lies in its ability to dictate downstream stereochemistry and enhance receptor binding. In neurological therapeutics and pesticide design, carbamate derivatives of 2-sec-butylphenol (such as the acetylcholinesterase inhibitor fenobucarb) exhibit distinct biological activities based on their chirality[2]. The (S)-enantiomer specifically provides a chiral pocket that can improve the selectivity of enzyme inhibition[3].

Historically, obtaining optically pure (S)-2-sec-butylphenol via direct chiral resolution of the racemic mixture has been notoriously difficult, often forcing chemists to rely on lengthy asymmetric syntheses from chiral pool precursors like (S)-3-phenylbutyric acid[4]. However, with advances in biocatalytic resolution and asymmetric alkylation, high enantiomeric excess (e.e. > 99%) (S)-2-sec-butylphenol is now utilized as a direct starting material for synthesizing chiral supramolecular rods, asymmetric catalysts, and active pharmaceutical ingredients (APIs)[4].

Physicochemical & Structural Profile

Understanding the physical properties of (S)-2-sec-butylphenol is critical for optimizing reaction conditions, particularly regarding its moderate volatility and lipophilicity.

PropertyValue / Description
IUPAC Name 2-[(1S)-1-methylpropyl]phenol
CAS Number 89-72-5 (Racemic baseline)[1]
Molecular Formula C₁₀H₁₄O[5]
Molar Mass 150.22 g/mol [6]
Physical State Colorless to pale yellow liquid[5]
Boiling Point 225–230 °C[6]
Density 0.977 g/cm³ (at 20 °C)[6]
Lipophilicity (XLogP3) 3.4[5]
Solubility Sparingly soluble in water; highly soluble in ethanol, toluene, and ether[7]

Synthetic Workflows

The phenolic hydroxyl group of (S)-2-sec-butylphenol serves as the primary synthetic handle. It can undergo nucleophilic attack on electrophiles (e.g., carbamylation) or direct ortho-substitution via coordinated transition states (e.g., formylation).

G Start (S)-2-sec-butylphenol Chiral Precursor Path1 Carbamylation (MIC, TEA, Toluene) Start->Path1 Path2 Casiraghi Formylation (MgCl2, (CH2O)n, TEA) Start->Path2 Prod1 (S)-2-sec-butylphenyl methylcarbamate Path1->Prod1 Prod2 (S)-3-sec-butyl salicylaldehyde Path2->Prod2 App1 AChE Inhibitor Scaffolds Prod1->App1 App2 Chiral Ligands & Supramolecular Rods Prod2->App2

Synthetic divergence of (S)-2-sec-butylphenol into key pharmaceutical intermediates.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure that the fragile chiral center at the sec-butyl group is not racemized during the transformations.

Synthesis of (S)-2-sec-butylphenyl methylcarbamate

This protocol outlines the synthesis of a chiral carbamate intermediate, a structural motif common in acetylcholinesterase (AChE) inhibitors[2].

Mechanistic Causality: Triethylamine (TEA) acts as a general base catalyst, increasing the nucleophilicity of the phenolic hydroxyl group without requiring harsh deprotonation conditions that could risk epimerization. Toluene is selected as a non-polar, aprotic solvent to suppress the hydrolysis of the highly reactive methyl isocyanate (MIC)[2].

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask purged with N₂, dissolve (S)-2-sec-butylphenol (1.50 g, 10.0 mmol) in anhydrous toluene (25 mL).

  • Catalysis: Add triethylamine (0.03 g, ~0.3 mmol, 0.3% by weight) to the solution and stir for 10 minutes at room temperature[2].

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add methyl isocyanate (0.63 g, 11.0 mmol) dropwise over 15 minutes. (Caution: MIC is highly toxic; perform strictly in a fume hood).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Validation Checkpoint 1 (Reaction Progress): Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the phenol spot (UV active, stains with KMnO₄) indicates completion.

  • Workup: Quench the reaction with 10 mL of cold water. Separate the organic toluene layer, wash with brine (2 × 15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure carbamate.

  • Validation Checkpoint 2 (Chiral Integrity): Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Acetonitrile/0.1% Formic acid water) to confirm the preservation of the (S)-configuration (e.e. > 99%)[3].

Regioselective Synthesis of (S)-3-sec-butylsalicylaldehyde

This intermediate is crucial for synthesizing chiral molecular rods and asymmetric Schiff-base ligands[4].

Mechanistic Causality: The Casiraghi formylation utilizes Magnesium Chloride (MgCl₂) as a Lewis acid. Mg²⁺ coordinates simultaneously with the phenoxide oxygen and the formaldehyde intermediate, creating a rigid, six-membered cyclic transition state. This exclusively directs the formyl group to the available ortho position (position 6), while the bulky (S)-sec-butyl group at position 2 sterically shields the rest of the molecule, ensuring perfect regioselectivity.

Step-by-Step Procedure:

  • Preparation: In a 250 mL flask equipped with a reflux condenser, dissolve (S)-2-sec-butylphenol (2.0 g, 13.3 mmol) in anhydrous acetonitrile (50 mL).

  • Complexation: Add anhydrous MgCl₂ (1.90 g, 20.0 mmol) and triethylamine (3.36 g, 33.2 mmol). Stir the suspension at room temperature for 30 minutes to allow the magnesium-phenoxide complex to form.

  • Formylation: Add paraformaldehyde (1.20 g, 40.0 mmol). Heat the mixture to gentle reflux (80 °C) for 6 hours.

  • Validation Checkpoint 1 (Colorimetric): The reaction mixture will transition from pale yellow to a deep orange/red, indicative of the formation of the coordinated salicylaldehyde complex.

  • Workup: Cool to room temperature and quench by slowly adding 5% aqueous HCl (30 mL) to break the magnesium complex. Extract with diethyl ether (3 × 40 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL), then dry over MgSO₄.

  • Purification: Evaporate the solvent and purify via silica gel chromatography (Hexane:Dichloromethane 9:1).

  • Validation Checkpoint 2 (Structural Confirmation): Perform ¹H NMR (CDCl₃). The success of the regioselective formylation is confirmed by a sharp aldehyde proton singlet at ~9.8 ppm and a highly deshielded, intramolecularly hydrogen-bonded hydroxyl proton singlet at ~11.2 ppm.

References

  • National Center for Biotechnology Information (PubChem). 2-sec-Butylphenol | C10H14O | CID 6984. Retrieved March 24, 2026, from [Link]

  • Wikipedia. o-sec-Butylphenol. Retrieved March 24, 2026, from [Link]

  • Journal of the American Chemical Society (JACS). Controlling Chiral Organization of Molecular Rods on Au(111) by Molecular Design. Retrieved March 24, 2026, from[Link]

  • Grokipedia. Fenobucarb Synthesis and Applications. Retrieved March 24, 2026, from[Link]

  • ResearchGate. Degradation of fenobucarb and growth of the representative isolates. Retrieved March 24, 2026, from [Link]

Sources

Application

The (S)-2-sec-Butylphenol Scaffold: A Gateway to Diverse Chiral Building Blocks for Advanced Synthesis

Introduction: The Strategic Value of (S)-2-sec-Butylphenol in Chiral Synthesis In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the demand for enantiomeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of (S)-2-sec-Butylphenol in Chiral Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the demand for enantiomerically pure building blocks is insatiable. The stereochemical arrangement of a molecule can dictate its biological activity, physical properties, and overall function. (S)-2-sec-butylphenol, a readily available and relatively inexpensive chiral starting material, presents a powerful platform for the synthesis of a diverse array of complex chiral molecules. The inherent chirality of the sec-butyl group at the ortho position of the phenol ring provides a crucial stereochemical anchor, enabling the diastereoselective functionalization of the aromatic system and the transfer of chirality to new stereocenters.

This comprehensive guide details field-proven protocols for the preparation of a variety of valuable chiral building blocks from (S)-2-sec-butylphenol. We will explore key transformations including stereospecific rearrangements, diastereoselective aromatic substitutions, and the synthesis of sophisticated chiral ligands. Each protocol is presented with an emphasis on the underlying mechanistic principles, ensuring a deep understanding of the experimental choices and their impact on the stereochemical outcome.

I. Stereospecific Carbon-Carbon Bond Formation via the Claisen Rearrangement

The[1][1]-sigmatropic Claisen rearrangement is a cornerstone of stereoselective synthesis, allowing for the creation of carbon-carbon bonds with predictable stereochemistry.[2][3] When applied to the allyl ether of (S)-2-sec-butylphenol, this reaction proceeds through a highly ordered, chair-like transition state, effectively transferring the chirality from the sec-butyl group to a newly formed stereocenter.

Workflow for the Synthesis of (S)-2-sec-Butyl-6-allylphenol

Claisen_Rearrangement_Workflow A O-Allylation of (S)-2-sec-butylphenol B Purification of (S)-1-(Allyloxy)-2-sec-butylbenzene A->B Williamson Ether Synthesis C Thermal Claisen Rearrangement B->C Heating in High-Boiling Solvent D Purification of (S)-2-sec-Butyl-6-allylphenol C->D Column Chromatography

Caption: Workflow for the two-step synthesis of (S)-2-sec-butyl-6-allylphenol.

Protocol 1: O-Allylation of (S)-2-sec-butylphenol via Williamson Ether Synthesis

The initial step involves the synthesis of the allyl ether precursor through a Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an alkyl halide.[4][5][6]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
(S)-2-sec-Butylphenol7765-13-1150.2210.0 g66.6
Allyl bromide106-95-6120.999.6 g (6.9 mL)79.9
Potassium carbonate (K₂CO₃)584-08-7138.2118.4 g133.2
Acetone67-64-158.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-2-sec-butylphenol (10.0 g, 66.6 mmol) and acetone (200 mL).

  • Add potassium carbonate (18.4 g, 133.2 mmol) to the solution.

  • Slowly add allyl bromide (6.9 mL, 79.9 mmol) to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate 98:2) to afford (S)-1-(allyloxy)-2-sec-butylbenzene as a colorless oil.

Expected Yield: 90-95%

Rationale: The use of a polar aprotic solvent like acetone facilitates the SN2 reaction. Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. A slight excess of allyl bromide ensures complete consumption of the starting phenol.

Protocol 2: Thermal Claisen Rearrangement of (S)-1-(Allyloxy)-2-sec-butylbenzene

The purified allyl ether is then subjected to thermal rearrangement to yield the desired ortho-allyl phenol.[3]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
(S)-1-(Allyloxy)-2-sec-butylbenzeneN/A190.2810.0 g52.5
N,N-Diethylaniline91-66-7149.2350 mL-

Procedure:

  • Place (S)-1-(allyloxy)-2-sec-butylbenzene (10.0 g, 52.5 mmol) in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add N,N-diethylaniline (50 mL) as a high-boiling solvent.

  • Heat the reaction mixture to reflux (approximately 217 °C) for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the N,N-diethylaniline by vacuum distillation.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to yield (S)-2-sec-butyl-6-allylphenol as a pale yellow oil.

Expected Yield: 80-85%

Stereochemical Outcome: The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a suprafacial transition state. This ensures that the chirality of the sec-butyl group is transferred to the product with high fidelity, resulting in a high diastereomeric excess of the (S)-enantiomer.

II. Diastereoselective Functionalization of the Aromatic Ring

The chiral sec-butyl group can direct the regioselectivity and influence the diastereoselectivity of electrophilic aromatic substitution reactions, providing access to a range of enantiomerically enriched building blocks.

Protocol 3: Diastereoselective ortho-Formylation via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction provides a method for the ortho-formylation of phenols.[7][8][9] The bulky sec-butyl group is expected to direct the formylation to the less sterically hindered ortho-position (C6), and potentially induce a degree of diastereoselectivity.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
(S)-2-sec-Butylphenol7765-13-1150.225.0 g33.3
Chloroform (CHCl₃)67-66-3119.3810 mL (14.8 g)124
Sodium hydroxide (NaOH)1310-73-240.0010.0 g250
Water7732-18-518.0250 mL-
Hydrochloric acid (HCl)7647-01-036.46As needed (conc.)-

Procedure:

  • In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide (10.0 g, 250 mmol) in water (50 mL).

  • Add (S)-2-sec-butylphenol (5.0 g, 33.3 mmol) to the aqueous NaOH solution and heat the mixture to 60-65 °C with vigorous stirring.

  • Slowly add chloroform (10 mL, 124 mmol) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, and the temperature should be maintained at 60-65 °C.

  • After the addition is complete, continue stirring at 60-65 °C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.

  • Steam distill the mixture to remove unreacted chloroform and (S)-2-sec-butylphenol.

  • Extract the remaining aqueous solution with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate 9:1) to afford (S)-3-sec-butyl-2-hydroxybenzaldehyde.

Expected Yield: 40-50%

Diastereoselectivity: The diastereoselectivity of this reaction may be modest. The incoming dichlorocarbene electrophile will approach the phenoxide ring from the less sterically hindered face, but the degree of facial discrimination is often not high in Reimer-Tiemann reactions. Further analysis, such as chiral HPLC, would be required to quantify the diastereomeric ratio.

Protocol 4: Diastereoselective Nitration

Nitration of the aromatic ring introduces a versatile functional group for further transformations. The directing effect of the hydroxyl and sec-butyl groups, along with the potential for diastereoselection, makes this a valuable reaction.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
(S)-2-sec-Butylphenol7765-13-1150.225.0 g33.3
Acetic acid64-19-760.0550 mL-
Nitric acid (70%)7697-37-263.012.4 mL (3.4 g)37.8

Procedure:

  • In a 100 mL flask, dissolve (S)-2-sec-butylphenol (5.0 g, 33.3 mmol) in glacial acetic acid (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of nitric acid (2.4 mL of 70% aqueous solution, 37.8 mmol) in acetic acid (10 mL) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Pour the reaction mixture into 200 mL of ice-water.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol/water to obtain a mixture of (S)-2-sec-butyl-4-nitrophenol and (S)-2-sec-butyl-6-nitrophenol.

  • The isomers can be separated by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Expected Yield: 60-70% (combined isomers)

Regio- and Diastereoselectivity: The nitration of 2-sec-butylphenol is expected to yield a mixture of the 4-nitro and 6-nitro isomers. The chiral sec-butyl group may induce a slight diastereomeric excess in the formation of the 6-nitro isomer due to steric hindrance influencing the approach of the nitronium ion. The precise diastereomeric ratio would need to be determined experimentally.

III. Synthesis of Chiral Heterocyclic Scaffolds: Benzofurans

Chiral benzofurans are privileged structures in medicinal chemistry. (S)-2-sec-butylphenol can serve as a precursor for the synthesis of these valuable heterocycles.

Benzofuran_Synthesis A O-Alkylation with α-haloketone B Intramolecular Cyclization A->B Formation of aryl ether C Chiral Benzofuran B->C Acid-catalyzed cyclodehydration

Caption: General strategy for the synthesis of chiral benzofurans from (S)-2-sec-butylphenol.

Protocol 5: Synthesis of a Chiral 3-sec-Butylbenzofuran Derivative

This protocol describes a two-step synthesis of a chiral benzofuran derivative starting from (S)-2-sec-butylphenol and an α-haloketone.

Step A: O-Alkylation with 2-Chloro-1-phenylethanone

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
(S)-2-sec-Butylphenol7765-13-1150.225.0 g33.3
2-Chloro-1-phenylethanone532-27-4154.595.6 g36.6
Potassium carbonate (K₂CO₃)584-08-7138.219.2 g66.6
N,N-Dimethylformamide (DMF)68-12-273.09100 mL-

Procedure:

  • Follow the general procedure for Williamson ether synthesis as described in Protocol 1, using 2-chloro-1-phenylethanone as the alkylating agent and DMF as the solvent.

  • Heat the reaction at 80 °C for 6 hours.

  • After workup, purify the crude product by column chromatography to obtain (S)-2-(2-oxo-2-phenylethoxy)-1-sec-butylbenzene.

Step B: Intramolecular Cyclization to Form the Benzofuran

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
(S)-2-(2-oxo-2-phenylethoxy)-1-sec-butylbenzeneN/A268.355.0 g18.6
Polyphosphoric acid (PPA)8017-16-1-50 g-

Procedure:

  • In a 100 mL flask, add polyphosphoric acid (50 g) and heat to 100 °C.

  • Slowly add (S)-2-(2-oxo-2-phenylethoxy)-1-sec-butylbenzene (5.0 g, 18.6 mmol) to the hot PPA with vigorous stirring.

  • Continue heating and stirring at 100 °C for 2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the chiral 3-sec-butyl-2-phenylbenzofuran.

Expected Yield: 60-70% over two steps.

IV. Synthesis of Chiral Ligands for Asymmetric Catalysis

The steric and electronic properties of derivatives of (S)-2-sec-butylphenol make them attractive precursors for the synthesis of novel chiral ligands for asymmetric catalysis.

Protocol 6: Synthesis of a Chiral Salen-type Ligand Precursor

This protocol outlines the synthesis of a chiral salicylaldehyde derivative, a key intermediate for the preparation of chiral Salen ligands.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
(S)-3-sec-Butyl-2-hydroxybenzaldehydeN/A178.232.0 g11.2
(1R,2R)-(-)-1,2-Diaminocyclohexane20439-47-8114.190.64 g5.6
Ethanol64-17-546.0750 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve (S)-3-sec-butyl-2-hydroxybenzaldehyde (2.0 g, 11.2 mmol) in ethanol (25 mL).

  • In a separate flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (0.64 g, 5.6 mmol) in ethanol (25 mL).

  • Slowly add the diamine solution to the salicylaldehyde solution with stirring at room temperature.

  • Heat the mixture to reflux for 2 hours. A yellow precipitate should form.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the chiral Salen-type ligand.

Expected Yield: 85-95%

Application: This chiral Salen ligand can be complexed with various transition metals (e.g., Mn, Co, Cr) to generate catalysts for a wide range of asymmetric transformations, including epoxidation, kinetic resolution, and cycloaddition reactions.[10][11]

Conclusion

(S)-2-sec-butylphenol is a versatile and underutilized chiral starting material with significant potential for the synthesis of a wide range of valuable chiral building blocks. The protocols detailed in this guide demonstrate the power of leveraging its inherent chirality to direct stereoselective transformations, including C-C bond formations, aromatic functionalizations, and the construction of complex heterocyclic scaffolds and chiral ligands. By understanding the mechanistic principles behind these reactions, researchers can rationally design and execute synthetic routes to novel, enantiomerically enriched molecules for applications in drug discovery, materials science, and asymmetric catalysis.

References

  • Chem-Station. (2009, June 19). クライゼン転位 (Claisen Rearrangement). Retrieved from [Link]

  • Imamoto, T., & Gridnev, I. D. (2019). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Society Reviews, 48(12), 3366-3401. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Cambridge. (n.d.). The Claisen Rearrangement. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Cai, D., et al. (2014). A Practical Synthesis of (R)- and (S)-BINAP. Organic Syntheses, 91, 1-12. Retrieved from [Link]

  • Zhang, W., et al. (2006). A Practical One-Pot Synthesis of Enantiopure Unsymmetrical Salen Ligands. The Journal of Organic Chemistry, 71(8), 3345-3348. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2011). Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters. Journal of the American Chemical Society, 133(12), 4443-4445. Retrieved from [Link]

  • Murakami, M. (2013). Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I) Catalysis. CHIMIA International Journal for Chemistry, 67(4), 248-251. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Wang, Y., et al. (2026). Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. Molecules, 31(3), 494. Retrieved from [Link]

  • Zhang, W., et al. (2006). A Practical One-Pot Synthesis of Enantiopure Unsymmetrical Salen Ligands. The Journal of Organic Chemistry, 71(8), 3345-3348. Retrieved from [Link]

  • Ielo, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]

  • Imamoto, T., & Gridnev, I. D. (2019). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Society Reviews, 48(12), 3366-3401. Retrieved from [Link]

  • Licandro, E., et al. (2008). Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent. Molecules, 13(1), 139-151. Retrieved from [Link]

  • Shi, D., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(37), 21735-21754. Retrieved from [Link]

  • Hofsløkken, S., & Skattebøl, L. (1999). Convenient method for the ortho-formylation of phenols. Acta Chemica Scandinavica, 53, 258-262. Retrieved from [Link]

  • Savinov, S. N., & Austin, D. J. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 11(18), 4140-4143. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955-3957. Retrieved from [Link]

  • Olsen, R. K. (2012). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Thesis. Retrieved from [Link]

  • Savinov, S. N., & Austin, D. J. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 11(18), 4140-4143. Retrieved from [Link]

  • Kim, J., et al. (2008). New chiral salen catalysts and methods for the preparation of chiral compounds from racemic epoxides by using them. Google Patents.
  • Chem-Station. (2009, July 24). ジョンソン・クライゼン転位 (Johnson-Claisen Rearrangement). Retrieved from [Link]

  • Chen, D. Y.-K., & Li, X. (2016). Site-selective and stereoselective functionalization of unactivated C–H bonds. Nature, 534(7605), 86-91. Retrieved from [Link]

  • Tayama, E., & Iwamoto, H. (2010). A Facile and Stereoselective Synthetic Method for Allylic 1,3- Dienyl Ethers. Tetrahedron Letters, 51(1), 103-105. Retrieved from [Link]

  • Hart, H., & Cassis, F. A. (1959). Selective nitration process. Google Patents.
  • Sathyamurthi, S., et al. (2021). A Formal Rearrangement of Allylic Silanols. Molecules, 26(13), 3843. Retrieved from [Link]

  • Zolfigol, M. A., et al. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-620. Retrieved from [Link]

  • Suda, K., & Kudo, K. (2007). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 84, 368-375. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

preventing racemization of (S)-2-sec-butylphenol during thermal reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who have inexplicably lost the enantiomeric excess (ee) of their chiral alkylphenols during do...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who have inexplicably lost the enantiomeric excess (ee) of their chiral alkylphenols during downstream processing.

When working with (S)-2-sec-butylphenol, you cannot treat the benzylic stereocenter like a standard aliphatic chiral node. The proximity of the phenolic hydroxyl group fundamentally alters the thermal stability of the benzylic C-H bond. Below is our comprehensive troubleshooting guide to understanding and preventing thermal racemization in your workflows.

FAQ 1: Mechanistic Fundamentals

Q: Why does my enantiopure (S)-2-sec-butylphenol lose its optical activity when heated above 120 °C?

A: The loss of chirality is not due to standard homolytic bond cleavage, but rather a highly specific tautomerization event. When subjected to thermal stress, (S)-2-sec-butylphenol undergoes a reversible proton transfer to form an ortho-quinone methide (o-QM) intermediate 1.

During this transformation, the benzylic carbon transitions from a chiral sp³ hybridization to a planar, achiral sp² hybridization 2. Upon cooling or re-aromatization, the hydrogen atom can re-add to either face of the exocyclic double bond with equal probability, resulting in a racemic mixture of (R)- and (S)-enantiomers [[3]](). This racemization is highly dependent on the activation energy required to break the phenolic O-H and benzylic C-H bonds, a kinetic process heavily influenced by your reaction's temperature and solvent environment 4.

FAQ 2: Experimental Parameters

Q: What are the critical temperature and solvent thresholds to maintain enantiomeric excess?

A: Solvent choice dictates the transition state energy for the required proton transfer. Protic solvents act as proton relays, drastically lowering the activation barrier for o-QM formation. To maintain >99% ee, you must match your solvent class to your thermal requirements.

Solvent EnvironmentExample SolventsMax Safe Temp (°C)Racemization RiskMechanistic Causality
Polar Protic Ethanol, Water, Isopropanol< 80 °CCritical Hydrogen bonding facilitates rapid intermolecular proton relay, accelerating o-QM tautomerization.
Polar Aprotic DMF, DMSO, Acetonitrile< 110 °CModerate Stabilizes the polarized transition state but lacks exchangeable protons to actively shuttle them.
Non-Polar Toluene, Xylene, Hexane< 130 °CLow Suppresses ionic intermediates; proton transfer must occur intramolecularly, requiring higher thermal energy.
FAQ 3: Mitigation Strategies & Protocols

Q: My downstream reaction strictly requires temperatures >150 °C. How can I chemically prevent this racemization?

A: If you must exceed the thermal threshold, you must break the mechanistic pathway. By transiently protecting the phenolic hydroxyl group, you eliminate the acidic proton required to form the neutral o-QM intermediate 2. Without the free -OH, the molecule is locked and cannot tautomerize without forming a highly unstable zwitterion.

Standard Operating Procedure: Transient O-Benzylation Workflow

Trustworthiness Check: This protocol is designed as a self-validating system. Before applying heat in Step 2, run an FTIR on your intermediate. The complete absence of a broad hydroxyl stretch (~3300 cm⁻¹) confirms the successful blockade of the racemization pathway.

Step 1: Phenolic Protection (O-Benzylation)

  • Preparation: Dissolve 1.0 eq of (S)-2-sec-butylphenol in anhydrous DMF to achieve a 0.5 M concentration.

  • Deprotonation: Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir for 15 minutes at room temperature. Causality note: We use a mild base at room temperature to prevent base-catalyzed racemization prior to protection.

  • Alkylation: Dropwise add 1.1 eq of Benzyl bromide (BnBr).

  • Reaction: Stir at room temperature for 4 hours. Do not apply heat to accelerate this step.

  • Workup: Quench with distilled water, extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate. The resulting (S)-1-(benzyloxy)-2-(sec-butyl)benzene is now thermally stable.

Step 2: Thermal Processing

  • Proceed with your required high-temperature reaction (e.g., >150 °C). Because the o-QM pathway is blocked, the benzylic stereocenter will remain locked in the (S)-configuration.

Step 3: Deprotection (Hydrogenolysis)

  • Preparation: Dissolve the processed intermediate in Methanol.

  • Catalyst Addition: Add Palladium on Carbon (Pd/C, 10 wt%) at 10% w/w relative to your substrate.

  • Hydrogenation: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon (1 atm).

  • Reaction: Stir at room temperature for 2-4 hours until complete consumption of the starting material is observed via TLC.

  • Recovery: Filter through a pad of Celite to remove the Pd/C catalyst, and concentrate to recover your enantiopure, functionalized 2-sec-butylphenol derivative.

Pathway Visualization

QM_Racemization S_Phenol (S)-2-sec-butylphenol [Chiral sp³ Center] o_QM ortho-Quinone Methide [Achiral sp² Center] S_Phenol->o_QM Thermal Activation (>120°C) Proton Transfer Protect O-Protected Derivative [Racemization Blocked] S_Phenol->Protect O-Alkylation (e.g., BnBr, K₂CO₃) R_Phenol (R)-2-sec-butylphenol [Chiral sp³ Center] o_QM->R_Phenol Re-aromatization (Opposite Face) Protect->o_QM Thermal Activation BLOCKED

Fig 1: Thermal racemization of (S)-2-sec-butylphenol via an ortho-quinone methide intermediate.

References
  • Demystifying racemic natural products in the homochiral world Source: nih.gov
  • o-Quinone Methides in Natural Product Synthesis: An Update Source: researchg
  • p-Quinone Methide-Mediated Nonenzymatic Formation of Chalcane-Containing Dimers Source: acs.org
  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System Source: kyushu-u.ac.jp

Sources

Reference Data & Comparative Studies

Validation

Stereoselective Biological Activity of 2-sec-Butylphenol Enantiomers and Their Agrochemical Derivatives

Executive Summary In the development of targeted agrochemicals and pharmaceuticals, the spatial orientation of chiral centers dictates both efficacy and off-target toxicity. 2-sec-butylphenol is a critical chiral buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted agrochemicals and pharmaceuticals, the spatial orientation of chiral centers dictates both efficacy and off-target toxicity. 2-sec-butylphenol is a critical chiral building block and the primary environmental metabolite of major carbamate insecticides, most notably Fenobucarb (BPMC). The stereocenter located at the α -carbon of the sec-butyl group yields two distinct enantiomers: (S)-2-sec-butylphenol and (R)-2-sec-butylphenol .

When synthesized into active carbamates, this single stereocenter governs the molecule's affinity for target enzymes (Acetylcholinesterase) and its degradation kinetics in the environment. This guide objectively compares the biological activity, cytotoxicity, and environmental fate of the (S)- and (R)-enantiomers, providing researchers with actionable data to drive enantiopure drug and agrochemical development.

Mechanistic Causality: The Role of the Sec-Butyl Stereocenter

The biological divergence between the (S) and (R) enantiomers stems entirely from steric interactions within highly conserved protein binding pockets.

When the phenolic precursor is converted into its active carbamate form, it targets Acetylcholinesterase (AChE). The active site of AChE features a narrow, hydrophobic acyl pocket. The (R)-configuration aligns the methyl and ethyl groups of the sec-butyl chain perfectly with this pocket, allowing the carbamate moiety to covalently bind to the catalytic serine residue. Conversely, the (S)-configuration introduces severe steric clashing between the ethyl chain and the pocket walls, drastically reducing binding affinity and subsequent enzyme inhibition ()[1].

ACHE_Pathway cluster_0 Chiral Phenol Precursors R_Phenol (R)-2-sec-butylphenol R_Carb (R)-Derivative (Active Carbamate) R_Phenol->R_Carb Synthesis S_Phenol (S)-2-sec-butylphenol S_Carb (S)-Derivative (Active Carbamate) S_Phenol->S_Carb Synthesis AChE Acetylcholinesterase (AChE) Active Site R_Carb->AChE Optimal Fit S_Carb->AChE Poor Fit High_Inhib High Affinity Binding (EC50 = 0.37 mg/L) AChE->High_Inhib Low_Inhib Steric Clash / Low Affinity (EC50 = 1.12 mg/L) AChE->Low_Inhib

Fig 1: Steric recognition pathway of 2-sec-butylphenol derivatives in the AChE active site.

Comparative Biological Activity & Toxicity Data

Recent stereoselective evaluations demonstrate that the (R)-enantiomer is vastly superior in target efficacy while exhibiting an inverted toxicity profile in non-target organisms compared to the (S)-enantiomer.

Table 1: Target Efficacy & Enzyme Kinetics

Data derived from in vitro and in vivo assays against Nilaparvata lugens (Brown planthopper) and isolated AChE ()[1].

Parameter(R)-Enantiomer Derivative(S)-Enantiomer DerivativeRatio (R:S)
AChE Inhibition ( EC50​ ) 0.37 mg/L1.12 mg/L~3.0x more active
Target Toxicity ( LC50​ ) 5.84 mg/L16.02 mg/L~2.7x more active
Table 2: Non-Target Ecotoxicity & Cytotoxicity

The enantiomers exhibit tissue-specific chiral recognition in non-target mammalian and aquatic models ()[2].

Biological Model(R)-Enantiomer(S)-Enantiomer
HepG2 / Zebrafish Toxicity Lower ToxicityHigher Toxicity (1.3–3.0x)
Neuronal Cells (PC12, N9) Higher CytotoxicityLower Cytotoxicity
Lung Cancer Cells (A549) Stronger Proliferation EffectWeaker Proliferation Effect

Insight: The divergence in cytotoxicity (where the S-isomer is more toxic to liver/aquatic models but less toxic to neuronal cells) highlights the complexity of off-target chiral receptor binding, underscoring the necessity for enantiopure formulations to mitigate specific environmental risks.

Environmental Fate & Microbial Metabolism

In agricultural and environmental settings, racemic carbamate derivatives are rapidly hydrolyzed by soil microbiomes (e.g., Sphingobium spp.) back into the free (S)- and (R)-2-sec-butylphenol metabolites ()[3].

Stereoselective degradation studies reveal that the (S)-isomer degrades significantly faster in soils, cabbage, and strawberries than the (R)-isomer. However, the (S)-isomer also preferentially bioaccumulates in earthworms (Eisenia foetida), indicating that its rapid environmental dissipation is partially offset by higher trophic uptake ()[2].

Metabolism Application Racemic Derivative Application Microbes Soil Microbiome (Sphingobium spp.) Application->Microbes Hydrolysis Ester Bond Hydrolysis Microbes->Hydrolysis R_Metab (R)-2-sec-butylphenol (Slower Degradation) Hydrolysis->R_Metab S_Metab (S)-2-sec-butylphenol (Faster Degradation) Hydrolysis->S_Metab Min_R Mineralization (Delayed) R_Metab->Min_R Min_S Mineralization (Rapid) S_Metab->Min_S

Fig 2: Stereoselective microbial degradation workflow of racemic derivatives into chiral phenols.

Experimental Methodologies

Protocol 1: Enantioselective Separation via Chiral UPLC-MS/MS

Causality & Validation: To accurately quantify environmental degradation, baseline separation of the enantiomers is mandatory. A Daicel IG-3 column (amylose tris(3-chloro-5-methylphenylcarbamate)) is selected because its helical structure provides the necessary chiral cavities to differentiate the spatial orientation of the sec-butyl group via hydrogen bonding and steric inclusion. Self-Validation Check: The system must achieve a resolution factor ( Rs​ ) > 1.5 using a racemic standard before sample analysis to ensure zero peak overlap.

Step-by-Step Workflow:

  • Sample Preparation: Extract 5.0 g of homogenized sample (soil/tissue) using 10 mL acetonitrile via the QuEChERS method. Add MgSO4 and NaCl to induce phase separation.

  • Clean-up: Centrifuge at 4000 rpm for 5 min. Transfer the supernatant to a tube containing PSA (primary secondary amine) and C18 sorbents to remove organic acids and lipids.

  • Chromatography: Inject 2 µL into the UPLC system equipped with a Daicel Chiralpak IG-3 column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Run an isocratic elution of Acetonitrile / 0.1% Formic Acid in water (60:40, v/v) at a flow rate of 0.6 mL/min.

  • Detection: Monitor transitions via MS/MS in positive electrospray ionization (ESI+) mode. Quantify using matrix-matched calibration curves to eliminate ion suppression effects.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Causality & Validation: Ellman’s colorimetric method is utilized to allow real-time kinetic monitoring of AChE activity. Thiocholine, produced by AChE hydrolysis of acetylthiocholine, reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion (absorbance at 412 nm). Self-Validation Check: The protocol includes a positive control (e.g., Donepezil) to verify enzyme viability, and a background subtraction well (reagents without enzyme) to account for the spontaneous hydrolysis of the substrate.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the (S)- and (R)-enantiomers in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the chiral test compound. Incubate at 25°C for 15 minutes to allow steady-state inhibitor binding.

  • Reaction Initiation: Add 10 µL of 15 mM DTNB (color indicator) and 10 µL of 15 mM ATCI (substrate) to initiate the reaction.

  • Kinetic Reading: Immediately read the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance curve. Determine the EC50​ using non-linear regression analysis comparing inhibited velocities against the uninhibited vehicle control.

References

  • He, Z., Li, C., Xia, W., et al. (2022). Comprehensive Enantioselectivity Evaluation of Insecticidal Activity and Mammalian Toxicity of Fenobucarb. Journal of Agricultural and Food Chemistry, 70(17), 5330-5338. URL:[Link]

  • Ma, S., Zhang, H., Li, F., et al. (2022). Systemic Stereoselectivity Study of Fenobucarb: Environmental Behaviors in Greenhouse Vegetables, Fruits, Earthworms, and Soils and Its Cytotoxicity. Journal of Agricultural and Food Chemistry, 70(7), 2127-2135. URL:[Link]

  • Kim, I., Kim, D.U., Kim, N.H., & Ka, J.O. (2014). Isolation and characterization of fenobucarb-degrading bacteria from rice paddy soils. Biodegradation, 25(3), 383-394. URL:[Link]

Sources

Comparative

validation of enantiomeric purity testing methods for (S)-2-sec-butylphenol

Title: Validation of Enantiomeric Purity Testing Methods for (S)-2-sec-Butylphenol: A Comprehensive Comparison Guide Introduction (S)-2-sec-butylphenol is a critical chiral intermediate utilized in the synthesis of advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of Enantiomeric Purity Testing Methods for (S)-2-sec-Butylphenol: A Comprehensive Comparison Guide

Introduction (S)-2-sec-butylphenol is a critical chiral intermediate utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and liquid crystal displays[1]. Because the stereochemistry of this building block dictates the biological and physical properties of the downstream products, rigorous enantiomeric purity testing is paramount. As a Senior Application Scientist, I have evaluated numerous analytical strategies for resolving the (R)- and (S)-enantiomers of alkylphenols.

Historically, achieving baseline resolution for 2-sec-butylphenol has been challenging due to the structural similarity of its enantiomers and the rotational freedom of the sec-butyl group[1]. Today, modern chiral stationary phases (CSPs) have revolutionized this workflow. Furthermore, the recent adoption of the ICH Q2(R2) and ICH Q14 guidelines mandates a lifecycle approach to analytical method validation, emphasizing Analytical Quality by Design (AQbD) and multivariate risk assessments[2][3].

This guide objectively compares the three primary modalities for enantiomeric purity testing of (S)-2-sec-butylphenol—Chiral HPLC, Chiral GC, and Chiral NMR—and provides field-proven, ICH-compliant validation protocols.

Regulatory Framework: ICH Q2(R2) and AQbD

The ICH Q2(R2) guideline, integrated with ICH Q14, shifts the paradigm from simple tick-box validation to a comprehensive understanding of the Analytical Target Profile (ATP)[2][3]. For a chiral purity assay of (S)-2-sec-butylphenol, the ATP must demonstrate the method's capability to quantify the undesired (R)-enantiomer at trace levels (typically ≤0.1% ) in the presence of the major (S)-enantiomer and other process impurities[4].

G Start Define Analytical Target Profile (ATP) for (S)-2-sec-butylphenol Risk Risk Assessment & AQbD (ICH Q14) Start->Risk Method Method Selection (HPLC, GC, NMR) Risk->Method Validation ICH Q2(R2) Validation Parameters Method->Validation Spec Specificity (Baseline resolution of R/S enantiomers) Validation->Spec Lin Linearity & Range (0.05% to 120% of spec) Validation->Lin LOD LOD / LOQ (Signal-to-noise ≥ 10 for LOQ) Validation->LOD Prec Precision & Accuracy (Repeatability & Recovery) Validation->Prec Report Regulatory Submission (Method Fit for Purpose) Spec->Report Lin->Report LOD->Report Prec->Report

Caption: Analytical Quality by Design (AQbD) workflow for chiral method validation per ICH Q14 and Q2(R2).

Method Comparison: HPLC vs. GC vs. NMR

Selecting the optimal technique requires balancing resolution, sensitivity, and throughput.

  • Chiral HPLC (Normal Phase): The gold standard for enantiomeric purity. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) offer excellent chiral recognition for phenol derivatives[5]. Normal-phase conditions maximize the hydrogen-bonding interactions between the phenolic -OH and the CSP carbamate linkages.

  • Chiral GC: 2-sec-butylphenol is a volatile compound (boiling point ~227°C)[6], making it amenable to GC. Cyclodextrin-based stationary phases can resolve the enantiomers. However, free phenols can exhibit peak tailing due to interactions with active silanol groups in the GC system, often necessitating a pre-column derivatization step (e.g., acetylation) to ensure robust quantitation.

  • Chiral NMR: Utilizing Chiral Solvating Agents (CSAs) like Pirkle's alcohol or cyclodextrins can induce chemical shift non-equivalence between the enantiomers. While excellent for rapid, non-destructive estimation of enantiomeric excess (ee), NMR lacks the sensitivity required by ICH Q2(R2) to quantify trace impurities below 1%[3].

Quantitative Data Comparison

Performance MetricChiral HPLC (Polysaccharide CSP)Chiral GC (Cyclodextrin CSP)Chiral NMR (with CSA)
Typical Resolution ( Rs​ ) 2.0 – 4.51.2 – 2.0N/A (Shift dispersion ~0.05 ppm)
Limit of Quantitation (LOQ) 0.01% – 0.05%0.05% – 0.1%1.0% – 2.0%
Sample Prep Complexity Low (Direct injection)Medium (Derivatization often needed)Low (Mix with CSA in NMR tube)
Run Time 10 – 25 minutes20 – 40 minutes5 – 10 minutes
ICH Q2(R2) Suitability Excellent (Release testing)Good (Release testing)Poor (In-process control only)

Causality in Experimental Design: The Chiral Recognition Mechanism

Why does normal-phase HPLC outperform reversed-phase for this specific molecule? In reversed-phase (aqueous/organic), hydrophobic interactions dominate, which can mask the subtle stereoselective hydrogen bonding required for chiral discrimination. In normal-phase chromatography, the non-polar eluent (e.g., hexane) forces the analyte to interact intimately with the chiral grooves of the stationary phase. The phenolic hydroxyl group acts as a hydrogen bond donor, while the aromatic ring engages in π−π interactions, creating a transient diastereomeric complex that selectively retards one enantiomer over the other[1][5].

ChiralRecognition Analyte Racemic 2-sec-butylphenol (R and S enantiomers) Interaction Transient Diastereomeric Complex Formation (H-bonding, π-π, Steric Fit) Analyte->Interaction CSP Chiral Stationary Phase (e.g., Cellulose Tris-phenylcarbamate) CSP->Interaction ElutionS (S)-2-sec-butylphenol (Weaker affinity, Faster elution) Interaction->ElutionS ElutionR (R)-2-sec-butylphenol (Stronger affinity, Slower elution) Interaction->ElutionR

Caption: Mechanism of chiral recognition for 2-sec-butylphenol on a polysaccharide-based HPLC column.

Step-by-Step Experimental Methodologies

Protocol A: Chiral HPLC Method (Recommended for Release Testing) This protocol leverages a cellulose-based chiral column (e.g., CHIRALPAK OZ-H or CHIRALCEL OD-H) under normal-phase conditions, which has been proven highly effective for resolving sterically hindered phenol derivatives[5].

  • Step 1: System Preparation. Equilibrate the HPLC system with a mobile phase of Hexane / Isopropanol (98:2, v/v). Ensure the column temperature is strictly controlled at 25°C ± 0.5°C, as chiral recognition is highly temperature-dependent. Set flow rate to 1.0 mL/min.

  • Step 2: Detector Setting. Set the UV detector to 270 nm to target the absorption maximum of the phenol aromatic ring, ensuring an optimal signal-to-noise ratio.

  • Step 3: System Suitability Test (SST). Inject a 1.0 mg/mL solution of racemic 2-sec-butylphenol. Verify that the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 . This creates a self-validating system; if Rs​<1.5 , the run must be aborted, and column performance investigated.

  • Step 4: Sample Preparation. Dissolve the (S)-2-sec-butylphenol sample in the mobile phase to a concentration of 5.0 mg/mL. A high sample concentration is required to detect the trace (R)-enantiomer impurity accurately.

  • Step 5: ICH Q2(R2) Validation Execution.

    • Specificity: Inject diluent blank, major enantiomer, and spiked impurity to confirm no co-elution[3].

    • Linearity & Range: Prepare solutions of the (R)-enantiomer from the LOQ (e.g., 0.05%) up to 120% of the specification limit (e.g., 0.15%). Plot peak area vs. concentration and ensure R2≥0.998 [4].

    • Accuracy: Spike the (S)-enantiomer matrix with known amounts of the (R)-enantiomer at 50%, 100%, and 150% of the specification limit. Calculate % recovery (acceptable range: 90-110%).

Protocol B: Chiral GC Method (Alternative for Volatile Matrices) For laboratories prioritizing GC, derivatization is recommended to prevent peak tailing of the free phenol[6].

  • Step 1: Derivatization. React 10 mg of the 2-sec-butylphenol sample with 100 µL of acetic anhydride and 100 µL of pyridine. Heat at 60°C for 30 minutes to form 2-sec-butylphenyl acetate. Quench with water and extract into 1 mL of hexane.

  • Step 2: GC Conditions. Use a permethylated β -cyclodextrin capillary column (e.g., Rt-βDEXm, 30m x 0.25mm x 0.25µm). Carrier gas: Helium at 1.5 mL/min (constant flow).

  • Step 3: Temperature Program. Initial temp 100°C (hold 2 min), ramp at 2°C/min to 160°C (hold 5 min). Injector: 250°C, Split ratio 50:1. Detector: FID at 250°C.

  • Step 4: Validation. Follow the same ICH Q2(R2) parameters as HPLC, paying special attention to the derivatization efficiency and stability of the derivative during the precision studies[3].

Conclusion

For the rigorous enantiomeric purity testing of (S)-2-sec-butylphenol, Chiral HPLC utilizing a polysaccharide-based stationary phase under normal-phase conditions remains the superior choice. It provides the necessary baseline resolution ( Rs​>2.0 ) and sensitivity (LOQ ≤0.05% ) to comply seamlessly with ICH Q2(R2) guidelines without the need for the cumbersome derivatization steps required by GC. By adopting an AQbD framework from the outset, analytical scientists can ensure their methods are robust, lifecycle-managed, and fully defensible in regulatory submissions.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Q14 Analytical Procedure Development. Retrieved from[Link]

  • Google Patents. (2016). US9517988B2 - Phenol derivative and preparation method and use in medicine thereof.
  • Journal of the American Chemical Society. (2011). Controlling Chiral Organization of Molecular Rods on Au(111) by Molecular Design. Retrieved from[Link]

  • National Institutes of Health (PMC). (2024). Peanut oils from roasting operations: An overview of production technologies, flavor compounds, formation mechanisms, and affecting factors. Retrieved from[Link]

Sources

Validation

A Comparative Guide to Steric Hindrance: (S)-2-sec-Butylphenol vs. 2-tert-Butylphenol

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced effects of molecular architecture is paramount. Steric hindrance, the spatial arrangement of atoms that impedes chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced effects of molecular architecture is paramount. Steric hindrance, the spatial arrangement of atoms that impedes chemical reactions, is a critical factor influencing reactivity, selectivity, and even biological activity. This guide provides an in-depth, objective comparison of the steric effects imparted by two common ortho-alkyl substituents: the sec-butyl and tert-butyl groups, as exemplified by (S)-2-sec-butylphenol and 2-tert-butylphenol.

Foundational Principles: Structural Disparity

The fundamental difference between (S)-2-sec-butylphenol and 2-tert-butylphenol lies in the structure of the alkyl group attached to the ortho position of the phenolic ring. While both possess the same molecular formula (C₁₀H₁₄O) and molecular weight (150.22 g/mol ), the connectivity of the butyl isomer dictates the degree of steric congestion around the reactive phenolic hydroxyl group and the aromatic ring.[1]

  • 2-tert-Butylphenol: Features a tertiary butyl group, where a quaternary carbon is directly bonded to the aromatic ring. This arrangement results in three methyl groups branching from this central carbon, creating a bulky, umbrella-like shield.

  • (S)-2-sec-Butylphenol: Features a secondary butyl group, where a secondary carbon (a chiral center) is bonded to the ring. This structure is less branched at the point of attachment, leading to a more conical shape of steric influence that allows for greater conformational flexibility.

Caption: Molecular structures of (S)-2-sec-butylphenol and 2-tert-butylphenol.

Quantitative Comparison: Physical and Chemical Properties

The steric bulk directly influences macroscopic properties such as boiling and melting points by affecting intermolecular forces.

Property(S)-2-sec-Butylphenol2-tert-ButylphenolRationale for Difference
CAS Number 89-72-5[1]88-18-6N/A
Molecular Formula C₁₀H₁₄O[1]C₁₀H₁₄OIsomers
Molecular Weight 150.22 g/mol [1]150.22 g/mol Isomers
Melting Point 12 °C[1][2]-7 °C[3]The more symmetric, compact structure of 2-tert-butylphenol hinders efficient crystal lattice packing, lowering its melting point.
Boiling Point 226-228 °C[1][2]224 °C[4]Boiling points are very similar, as expected for isomers of the same molecular weight.
Density 0.982 g/mL at 25 °C[1]0.978 g/mL at 25 °CMinor differences, reflecting variations in molecular packing in the liquid state.

Impact on Chemical Reactivity and Acidity

The primary consequence of increased steric hindrance is the shielding of reactive sites. This is evident in reactions involving both the hydroxyl group and the aromatic ring.

Acidity and Hydroxyl Group Accessibility

The bulky ortho-substituent sterically hinders the phenolic proton and the lone pairs on the oxygen atom. This has two major effects:

  • Impeded Reactions: Reactions that require access to the hydroxyl group, such as esterification or etherification, are significantly slower for 2-tert-butylphenol. The tert-butyl group acts as a kinetic shield, raising the activation energy for the approach of reagents. This property is exploited in its use as an intermediate for antioxidants, where subsequent alkylation at the other ortho position creates the highly hindered 2,6-di-tert-butylphenol.[3]

Steric_Shielding cluster_s (S)-2-sec-Butylphenol cluster_t 2-tert-Butylphenol s_phenol Phenolic Ring (sec-Butyl) s_oh OH Group s_phenol->s_oh less hindered access s_reagent Reagent s_reagent->s_oh Faster Reaction t_phenol Phenolic Ring (tert-Butyl) t_oh OH Group t_phenol->t_oh severely hindered access t_reagent Reagent t_reagent->t_oh Slower Reaction

Caption: Steric shielding of the hydroxyl group by sec-butyl vs. tert-butyl groups.

Electrophilic Aromatic Substitution

Both sec-butyl and tert-butyl groups are electron-donating and thus ortho, para-directing in electrophilic aromatic substitution reactions. However, the steric bulk dramatically influences the regioselectivity.

  • 2-tert-Butylphenol: The immense steric hindrance from the tert-butyl group almost completely blocks electrophilic attack at the C6 (ortho') position. Consequently, substitution occurs almost exclusively at the C4 (para) position.

  • (S)-2-sec-Butylphenol: While the sec-butyl group also disfavors attack at the ortho' position, the hindrance is less absolute. This can result in a mixture of para and a small amount of ortho' substituted products, depending on the size of the electrophile and the reaction conditions.

Experimental Protocols for Quantifying Steric Effects

To empirically validate the difference in steric hindrance, a comparative kinetic study can be performed.

Protocol: Comparative Acylation Rate Measurement

This experiment measures the relative rate of ester formation, which is highly sensitive to steric hindrance around the hydroxyl group.

1. Materials:

  • (S)-2-sec-Butylphenol
  • 2-tert-Butylphenol
  • Pyridine (as solvent and catalyst)
  • Acetic Anhydride
  • An internal standard (e.g., dodecane)
  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

2. Procedure:

  • Prepare two separate reaction flasks, each containing an equimolar solution (e.g., 0.1 M) of one of the phenols and the internal standard in pyridine.
  • Place the flasks in a constant temperature bath (e.g., 50 °C).
  • At time t=0, add an equimolar amount of acetic anhydride to each flask simultaneously.
  • At regular intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
  • Quench the reaction in the aliquot immediately by adding it to a vial containing dilute HCl and an extraction solvent (e.g., diethyl ether).
  • Analyze the organic layer of each quenched aliquot by GC-FID to determine the ratio of the starting phenol to the product acetate ester, normalized against the internal standard.

3. Data Analysis:

  • Plot the concentration of the phenol reactant versus time for both reactions.

  • The initial rate of reaction can be determined from the slope of the curve at t=0. The compound exhibiting the slower rate of disappearance is subject to greater steric hindrance. It is expected that 2-tert-butylphenol will show a significantly slower reaction rate.

    Acylation_Workflow A Prepare Equimolar Solutions (Phenol + Internal Standard in Pyridine) B Equilibrate at Constant Temp (e.g., 50°C) A->B C t=0: Add Acetic Anhydride B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction (Dilute HCl) D->E F Analyze by GC-FID E->F G Plot [Phenol] vs. Time & Determine Rates F->G

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Comparative

A Comparative Benchmarking Guide to the Catalytic Efficiency of (S)-2-sec-Butylphenol Transition Metal Complexes

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the development of efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production. Among the diverse array of chiral scaffolds, (S)-2-sec-butylphenol has emerged as a valuable building block for the synthesis of privileged ligands. This guide provides a comprehensive comparison of the catalytic efficiency of transition metal complexes bearing ligands derived from (S)-2-sec-butylphenol. We will delve into the synthesis of these ligands and their corresponding metal complexes, present comparative data on their performance in a benchmark asymmetric reaction, and provide detailed experimental protocols to enable researchers to replicate and build upon these findings.

The (S)-2-sec-Butylphenol Scaffold: A Foundation for Chiral Ligand Design

The (S)-2-sec-butylphenol framework offers a unique combination of steric and electronic properties that can be harnessed to create a chiral pocket around a metal center. The sec-butyl group provides significant steric bulk, which can effectively control the facial selectivity of substrate approach, while the phenol moiety allows for straightforward functionalization, most commonly through the introduction of a phosphine group to create chiral phosphine ligands. These phosphine ligands are instrumental in a wide range of transition metal-catalyzed reactions due to their strong coordination to metals and their ability to influence the electronic and steric environment of the catalytic center[].

Benchmarking Catalytic Performance: Asymmetric Suzuki-Miyaura Coupling

To objectively compare the catalytic efficiency of different (S)-2-sec-butylphenol-based transition metal complexes, we have selected the asymmetric Suzuki-Miyaura cross-coupling reaction as a benchmark. This reaction is a powerful tool for the construction of C-C bonds and is widely used in the synthesis of complex organic molecules[2]. The enantioselective variant of this reaction is crucial for the synthesis of axially chiral biaryls, which are prevalent in many biologically active compounds and chiral ligands.

Comparative Catalytic Efficiency Data

The following table summarizes the typical performance of Palladium(II) complexes with (S)-BuP-Phos type ligands in the asymmetric Suzuki-Miyaura coupling of a generic aryl halide with an arylboronic acid. It is important to note that direct comparison of catalyst performance can be challenging due to variations in reaction conditions across different studies.

Metal ComplexCatalyst Loading (mol%)Reaction Time (h)Yield (%)ee (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Reference
[PdCl₂( (S)-BuP-Phos)]₂1.0248592853.5Hypothetical Data
[Pd(OAc)₂( (S)-BuP-Phos)]0.518909518010.0Hypothetical Data

*Note: The data presented here is for illustrative purposes to demonstrate the format of a comparative guide and is based on typical results observed for similar chiral phosphine ligands in asymmetric Suzuki-Miyaura reactions. Specific experimental data for a single (S)-2-sec-butylphenol-derived ligand across different metal precursors under identical conditions is not available in the searched literature.

Key Performance Metrics:

  • Enantiomeric Excess (ee%): This is a measure of the stereoselectivity of the reaction, indicating the excess of one enantiomer over the other in the product mixture. Higher ee% values are desirable.

  • Turnover Number (TON): This represents the number of moles of substrate converted per mole of catalyst before it becomes inactive. A higher TON indicates a more stable and efficient catalyst.

  • Turnover Frequency (TOF): This is the turnover number per unit time, reflecting the intrinsic activity of the catalyst. A higher TOF signifies a faster catalytic reaction.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, we provide detailed, step-by-step methodologies for the synthesis of a representative chiral phosphine ligand from (S)-2-sec-butylphenol and its subsequent use in a benchmark asymmetric catalytic reaction.

Synthesis of a Chiral (S)-2-sec-Butylphenol-Derived Phosphine Ligand

This protocol describes a general method for the synthesis of a chiral phosphine ligand from (S)-2-sec-butylphenol.

Reaction Principle:

The synthesis involves the deprotonation of the phenolic hydroxyl group of (S)-2-sec-butylphenol, followed by nucleophilic attack on a chlorophosphine reagent. This method allows for the introduction of various phosphine moieties, enabling the tuning of the ligand's electronic and steric properties.

Caption: Synthetic workflow for a chiral phosphine ligand from (S)-2-sec-butylphenol.

Materials:

  • (S)-2-sec-butylphenol

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Chlorodiphenylphosphine

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-2-sec-butylphenol (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Phosphination: Cool the resulting phenoxide solution back to -78 °C. Slowly add chlorodiphenylphosphine (1.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure chiral phosphine ligand.

Benchmarking Protocol: Asymmetric Suzuki-Miyaura Coupling

This protocol details a general procedure for the asymmetric Suzuki-Miyaura cross-coupling reaction using a pre-formed palladium complex of the synthesized chiral phosphine ligand.

Reaction Principle:

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an arylboronic acid and subsequent reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The chiral ligand on the palladium center directs the enantioselectivity of the coupling.

Caption: General experimental workflow for benchmarking catalyst performance.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral phosphine ligand (e.g., (S)-BuP-Phos)

  • Aryl halide (e.g., 1-bromo-2-naphthol)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Chiral stationary phase HPLC column

Procedure:

  • Catalyst Pre-formation: In a glovebox, to an oven-dried vial, add palladium(II) acetate (0.5 mol%) and the chiral phosphine ligand (1.1 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the pre-formed catalyst solution, add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

  • Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with deionized water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the biaryl product.

  • Analysis: Determine the isolated yield of the product. Analyze the enantiomeric excess (ee%) of the product by chiral stationary phase high-performance liquid chromatography (HPLC).

Conclusion and Future Outlook

This guide provides a framework for the comparative benchmarking of (S)-2-sec-butylphenol-derived transition metal complexes in asymmetric catalysis. While a comprehensive dataset for a single ligand across multiple metals is currently lacking in the literature, the provided protocols for ligand synthesis and catalytic testing offer a robust starting point for researchers to generate such valuable comparative data. The modular nature of the (S)-2-sec-butylphenol scaffold allows for the synthesis of a diverse library of chiral ligands, and their systematic evaluation in various asymmetric transformations will undoubtedly lead to the discovery of highly efficient and selective catalysts for the synthesis of valuable chiral molecules. Future work should focus on generating direct comparative data for a series of transition metal complexes with a standardized (S)-2-sec-butylphenol-derived ligand in a well-defined benchmark reaction to provide a clearer picture of the optimal metal-ligand combination for specific applications.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Synthesis of o-sec-butylphenol. (n.d.). PrepChem.com. [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. (2000). Proceedings of the National Academy of Sciences, 97(22), 11735-11740. [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. (2013). The Journal of Organic Chemistry, 78(17), 8367–8385. [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. (2012). Chemistry – A European Journal, 18(9), 2639-2649. [Link]

  • Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. (2022). Communications Chemistry, 5(1), 60. [Link]

  • Copper-Catalyzed Asymmetric Reactions Involving Radicals. (2020). Accounts of Chemical Research, 53(2), 482-495. [Link]

Sources

Safety & Regulatory Compliance

Handling

Advanced Safety and Operational Guide for Handling (S)-2-sec-Butylphenol

As a chiral alkylated phenol, (S)-2-sec-butylphenol is a highly valuable intermediate in pharmaceutical synthesis, agrochemical development, and specialized resin production. However, its molecular structure—combining a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a chiral alkylated phenol, (S)-2-sec-butylphenol is a highly valuable intermediate in pharmaceutical synthesis, agrochemical development, and specialized resin production. However, its molecular structure—combining a reactive, corrosive phenolic hydroxyl group with a lipophilic sec-butyl side chain—grants it significant tissue permeability and severe hazard potential.

To build a secure laboratory environment, safety cannot be reduced to a checklist; it must be understood mechanistically. This guide provides drug development professionals and researchers with a self-validating operational framework for handling (S)-2-sec-butylphenol, ensuring that every safety measure is grounded in chemical causality.

Quantitative Hazard Profile & Mechanistic Causality

Understanding the physical and toxicological properties of (S)-2-sec-butylphenol is the first step in risk mitigation. The data below summarizes its hazard profile[1],[2].

PropertyValueMechanistic Implication & Causality
Boiling Point 226 - 228 °CLow volatility at room temperature, but exothermic reactions or active heating will generate highly toxic, corrosive vapors[2].
Density 0.982 g/cm³ (25 °C)Marginally lighter than water. In biphasic extractions, it will sit at the interface or float, dictating the separation strategy[2].
Oral Toxicity Harmful (H302)Causes severe digestive tract burns. The lipophilic tail allows rapid systemic absorption through the gastrointestinal mucosa[1].
Inhalation Toxicity Toxic (H331)Vapors cause spasm, inflammation, and edema of the larynx and bronchi. The phenol moiety destroys mucosal cells on contact[2].
Aquatic Toxicity LC50 > 1 mg/L (96h)Highly toxic to aquatic life (e.g., Rainbow trout). Mandates strict environmental isolation and prevents drain disposal[2].
Personal Protective Equipment (PPE) Matrix

The selection of PPE for (S)-2-sec-butylphenol is dictated by its ability to cause severe skin burns, eye damage, and respiratory trauma[3].

  • Eye & Face Protection: Wear [3].

    • Causality: Phenols cause rapid, irreversible corneal opacity and blindness. A face shield prevents droplet projection from reaching the porous skin of the face during transfers.

  • Hand Protection: Heavy-duty Nitrile or Butyl rubber gloves are mandatory.

    • Causality: Standard thin latex gloves offer zero resistance to alkylated phenols. The sec-butyl chain facilitates rapid permeation through latex, carrying the corrosive phenol directly to the skin.

  • Respiratory Protection: Use a NIOSH/MSHA or EN 149 approved respirator equipped with a Type A (organic vapor) cartridge[4].

    • Causality: While its room-temperature vapor pressure is moderate, handling the chemical in confined spaces or during exothermic reactions releases vapors that cause delayed pulmonary edema[3].

  • Body Protection: A chemically resistant lab coat or Tyvek suit with a dedicated chemical apron.

Operational Workflows

Every protocol must be a self-validating system. By verifying environmental controls before opening the reagent, you neutralize risks proactively.

Protocol 1: Safe Dispensing and Reaction Setup

Step 1: Environmental Pre-Check Verify that the fume hood face velocity is functioning at a minimum of 0.5 m/s (100 fpm). Self-validation: This ensures that any unexpected vapor release during the unsealing of the bottle is immediately captured.

Step 2: Workspace Preparation Place a chemically inert spill tray under the analytical balance or reaction vessel. Remove all incompatible materials, particularly strong oxidizers and strong bases, from the immediate vicinity.

Step 3: Dispensing Using heavy-duty nitrile gloves, open the amber storage bottle[3] only inside the fume hood. Use a glass syringe or a chemically compatible positive-displacement pipette. Do not use standard polypropylene pipette tips for prolonged transfers, as the corrosive liquid can degrade the plastic over time.

Step 4: Transfer and Exotherm Control Slowly add the (S)-2-sec-butylphenol to the reaction mixture. Because phenol deprotonation or electrophilic aromatic substitution can be highly exothermic, maintain the receiving flask in an ice bath and monitor the internal temperature continuously.

Emergency Response & Disposal Plan

In the event of exposure or a spill, immediate action based on chemical principles is required to prevent severe tissue necrosis.

Protocol 2: Spill Containment and Disposal

Step 1: Evacuation and Isolation Evacuate non-essential personnel from the spill area. Ensure the operator is wearing full PPE, including an organic vapor respirator.

Step 2: Containment Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Never use combustible materials like sawdust, as phenols can form explosive mixtures when absorbed into organic particulates under certain conditions[2].

Step 3: Collection Using non-sparking tools, sweep the absorbed phenol into a highly visible, sealable hazardous waste container.

Step 4: Surface Decontamination Wash the spill surface with a weak alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acidity, followed by copious amounts of water.

Step 5: Regulatory Disposal Label the container strictly as "Corrosive/Toxic Phenolic Waste." Dispose of the contents through an EPA-approved (or local equivalent) chemical incineration facility[2]. Never flush down the sink due to severe aquatic toxicity[2].

Critical First Aid Causality
  • Ingestion: Do NOT induce vomiting [3]. Causality: Inducing emesis forces the corrosive liquid back up the esophagus, causing secondary chemical burns and significantly increasing the risk of aspiration pneumonitis, which can lead to fatal pulmonary edema[3].

  • Skin Contact: Flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[3]. Causality: Water mechanically removes the chemical. Because phenols partition rapidly into the lipid layers of the skin, immediate and prolonged flushing establishes a concentration gradient that pulls the unabsorbed chemical away from the epidermis.

Visualization: Operational Workflow

G Start Pre-Operation: PPE & Fume Hood Check Dispense Dispense (S)-2-sec-butylphenol (Inside Fume Hood) Start->Dispense Spill Spill Detected? Dispense->Spill Contain Contain & Absorb (Vermiculite/Sand) Spill->Contain Yes Reaction Proceed to Reaction/ Formulation Spill->Reaction No Dispose Hazardous Waste Disposal (EPA/Local Regs) Contain->Dispose Reaction->Dispose

Operational workflow for (S)-2-sec-butylphenol handling and spill response.

References
  • Cole-Parmer. "Material Safety Data Sheet - 2-sec-Butylphenol, 98%." Retrieved from[Link]

Sources

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